3,4-Dichloro-1-butene
Overview
Description
3,4-Dichloro-1-butene is an organic compound with the molecular formula C4H6Cl2. It is a chlorinated derivative of butene and is characterized by the presence of two chlorine atoms attached to the third and fourth carbon atoms of the butene chain. This compound is used in various chemical synthesis processes and has significant industrial applications.
Mechanism of Action
Target of Action
3,4-Dichloro-1-butene is a chlorinated hydrocarbon that primarily targets the respiratory system . It is also known to interact with intracellular proteins, potentially leading to neurotoxic effects .
Mode of Action
It is suggested that it may be metabolized to an epoxide, which would structurally be a $-chloro ether . This metabolite could potentially interact with intracellular proteins, leading to neurotoxic effects .
Biochemical Pathways
It is known that the compound can undergo gas-phase photocatalysis, leading to its oxidation
Pharmacokinetics
It is known that the compound is volatile, with a vapor pressure of 17 mmhg at 25 °c This suggests that it could be readily absorbed through inhalation and distributed throughout the body
Result of Action
The primary result of this compound action is its potential neurotoxic effects. In vitro studies have shown that it can cause cytotoxicity and affect neurite length in embryonic rat dorsal root ganglion (DRG) cultures . Additionally, it has been shown to reduce grip strength and alter peripheral nerve function .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its volatility means that it can accumulate in low areas, potentially leading to higher exposure levels . Additionally, its stability and efficacy can be affected by factors such as temperature and the presence of catalysts .
Biochemical Analysis
Biochemical Properties
3,4-Dichloro-1-butene plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates that may further interact with other biomolecules, potentially causing cellular damage .
Cellular Effects
The effects of this compound on cells are profound. It has been observed to cause cellular toxicity, particularly in liver cells, due to its metabolism by cytochrome P450 enzymes. This compound can induce oxidative stress, leading to the generation of reactive oxygen species (ROS) that can damage cellular components such as lipids, proteins, and DNA. Additionally, this compound can affect cell signaling pathways and gene expression, potentially leading to altered cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of reactive intermediates during its metabolism by cytochrome P450 enzymes. These intermediates can bind covalently to cellular macromolecules, leading to enzyme inhibition or activation, and changes in gene expression. The compound’s ability to generate ROS further contributes to its toxic effects by causing oxidative damage to cellular components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but its degradation products can also be toxic. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause sustained oxidative stress and chronic cellular damage, potentially leading to carcinogenesis .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may cause mild oxidative stress and transient cellular damage. At higher doses, it can lead to severe toxicity, including liver damage, respiratory distress, and even death. The threshold for toxic effects varies among different animal species, but high doses are generally associated with significant adverse effects .
Metabolic Pathways
This compound is metabolized primarily by cytochrome P450 enzymes in the liver. The metabolic pathways involve the formation of reactive intermediates that can further react with cellular macromolecules. These pathways can lead to the production of metabolites that may be excreted from the body or cause additional cellular damage .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with cellular transporters. The compound can accumulate in lipid-rich tissues due to its lipophilic nature, leading to higher local concentrations and increased toxicity in these areas .
Subcellular Localization
This compound is primarily localized in the endoplasmic reticulum, where cytochrome P450 enzymes are abundant. This localization facilitates its metabolism and the subsequent formation of reactive intermediates. The compound’s subcellular localization is critical for its biochemical effects, as it determines the sites of reactive intermediate formation and potential cellular damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dichloro-1-butene can be synthesized through the chlorination of butene. The process involves the addition of chlorine to butene in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective formation of this compound.
Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of butene using chlorine gas. The reaction is conducted in a reactor where butene and chlorine gas are introduced, and the mixture is heated to facilitate the reaction. The product is then purified through distillation to obtain pure this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidation products.
Reduction: The compound can be reduced to form less chlorinated derivatives.
Substitution: It can participate in substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Nucleophiles such as hydroxide ions or amines can be used to replace the chlorine atoms.
Major Products Formed:
Oxidation: Formation of chlorinated alcohols or ketones.
Reduction: Formation of butene or less chlorinated butenes.
Substitution: Formation of substituted butenes with various functional groups
Scientific Research Applications
3,4-Dichloro-1-butene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Studies have explored its effects on biological systems, particularly its potential neurotoxic effects.
Medicine: Research is ongoing to investigate its potential use in medicinal chemistry.
Industry: It is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
- 1,2-Dichloro-3-butene
- 1,4-Dichloro-2-butene
- 3,4-Dichlorobut-1-ene
Comparison: 3,4-Dichloro-1-butene is unique due to the specific positioning of the chlorine atoms on the butene chain. This positioning influences its reactivity and the types of reactions it can undergo. Compared to 1,2-Dichloro-3-butene and 1,4-Dichloro-2-butene, this compound has distinct chemical properties and reactivity patterns .
Properties
IUPAC Name |
3,4-dichlorobut-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2/c1-2-4(6)3-5/h2,4H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEASTGLHPVZNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022113 | |
Record name | 3,4-Dichloro-1-butene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [HSDB] | |
Record name | 3,4-Dichloro-1-butene | |
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Boiling Point |
118.6 °C | |
Record name | 3,4-DICHLORO-1-BUTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5751 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
45 °C, 113 °F; 45 °C (CLOSED CUP) | |
Record name | 3,4-Dichloro-1-butene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2642 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 3,4-DICHLORO-1-BUTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5751 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
420 mg/l of water; soluble in polar solvents., Soluble in ethanol, ether and benzene, Very soluble in benzene and chloroform. | |
Record name | 3,4-DICHLORO-1-BUTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5751 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.153 @ 25 °C/4 °C | |
Record name | 3,4-DICHLORO-1-BUTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5751 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
21.9 [mmHg], 21.9 mm Hg @ 25 °C | |
Record name | 3,4-Dichloro-1-butene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2642 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | 3,4-DICHLORO-1-BUTENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5751 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS LIQ | |
CAS No. |
760-23-6 | |
Record name | 3,4-Dichloro-1-butene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=760-23-6 | |
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Record name | 3,4-Dichloro-1-butene | |
Source | ChemIDplus | |
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Record name | 1-Butene, 3,4-dichloro- | |
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Record name | 3,4-Dichloro-1-butene | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dichlorobut-1-ene | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.981 | |
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Record name | 3,4-DICHLORO-1-BUTENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IA19EYW12D | |
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Record name | 3,4-DICHLORO-1-BUTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5751 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-61 °C | |
Record name | 3,4-DICHLORO-1-BUTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5751 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 3,4-Dichloro-1-butene has the molecular formula C4H6Cl2 and a molecular weight of 125.00 g/mol.
A: this compound serves as a valuable precursor in organic synthesis. For instance, it undergoes epoxidation with meta-chloroperoxybenzoic acid (m-CPBA) followed by dehydrohalogenation with potassium hydroxide (KOH) to yield 2-chloro-3,4-epoxy-1-butene. This epoxide is a key intermediate in the synthesis of (Z)-3-chloroallylic alcohols through copper bromide/dimethyl sulfide (CuBr/SMe2)-mediated SN2' addition reactions with Grignard reagents. []
A: The isomerization of this compound to trans-1,4-dichloro-2-butene is catalytically facilitated by polynuclear copper dialkylsulfide complexes containing both copper(I) and (II) nuclei. [] This reaction is significant in organic synthesis for the preparation of various 1,4-disubstituted butane derivatives.
A: this compound undergoes dehydrochlorination when reacted with aqueous alkali hydroxides. The efficiency of this reaction, which yields chloroprene, is influenced by the concentration of the hydroxide, the nature of the alkali metal cation, and the presence of low-molecular-weight alcohols. []
A: The kinetics of this compound dehydrochlorination using aqueous alkali hydroxides is influenced by the structure of the quaternary ammonium salt used as a phase-transfer catalyst. [] This highlights the role of structural variations in influencing the reaction pathway and kinetics.
A: Studies demonstrate that this compound can induce the accumulation of male rat-specific alpha2u-globulin in the kidneys, leading to the formation of hyaline droplets. [] This finding is crucial for understanding the chemical's toxicity profile and its implications for human health.
A: Copolymers synthesized using this compound, such as those with ethyl methacrylate (EMA) or glycidyl methacrylate (GMA), are characterized using a combination of spectroscopic techniques. These include Fourier-transform infrared (FT-IR) spectroscopy, proton nuclear magnetic resonance (1H-NMR) spectroscopy, and differential scanning calorimetry (DSC). []
A: Yes, while this compound is a common precursor, chloroprene can also be synthesized from alternative starting materials like acetylene and butadiene. [] These alternative routes offer potential advantages and disadvantages in terms of cost, efficiency, and environmental impact.
A: Biodegradable ionic liquids based on a quaternary ammonium core with a D-glucose moiety and varying alkyl chains have shown promise as phase-transfer catalysts in the dehydrochlorination of this compound to chloroprene. [] This approach offers a more environmentally friendly alternative to traditional phase-transfer catalysts, reducing waste and promoting sustainability.
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